2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester
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Overview
Description
Dual antiplatelet therapy is a combination of two antiplatelet agents, typically aspirin and a P2Y12 receptor inhibitor, used to prevent thrombotic events in patients with cardiovascular diseases. This therapy is crucial for patients who have undergone procedures such as percutaneous coronary intervention or have conditions like acute coronary syndrome.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dual antiplatelet therapy involves the synthesis of its individual components:
Aspirin: Synthesized through the esterification of salicylic acid with acetic anhydride under acidic conditions.
P2Y12 Receptor Inhibitors: These include clopidogrel, prasugrel, and ticagrelor. The synthesis of clopidogrel involves the reaction of 2-chlorobenzyl chloride with thiophene-2-carboxylic acid, followed by esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of dual antiplatelet therapy components follows similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. For example, the production of aspirin involves continuous flow reactors to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Aspirin can undergo oxidation to form salicylic acid and acetic acid.
Reduction: P2Y12 receptor inhibitors do not typically undergo reduction reactions under physiological conditions.
Substitution: Clopidogrel undergoes metabolic activation through cytochrome P450 enzymes, resulting in the formation of its active thiol metabolite.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Not commonly applicable for these compounds.
Substitution: Enzymatic conditions involving cytochrome P450 enzymes.
Major Products Formed
Aspirin: Salicylic acid and acetic acid upon hydrolysis.
Clopidogrel: Active thiol metabolite after enzymatic activation.
Scientific Research Applications
Dual antiplatelet therapy has extensive applications in scientific research:
Chemistry: Studying the synthesis and stability of antiplatelet agents.
Biology: Investigating the biological pathways and mechanisms of platelet aggregation.
Medicine: Clinical trials to evaluate the efficacy and safety of dual antiplatelet therapy in preventing cardiovascular events.
Industry: Development of new formulations and delivery methods to enhance patient compliance and therapeutic outcomes.
Mechanism of Action
Dual antiplatelet therapy works by inhibiting platelet activation and aggregation through two different pathways:
Aspirin: Inhibits cyclooxygenase-1 enzyme, reducing the production of thromboxane A2, a potent platelet aggregator.
P2Y12 Receptor Inhibitors: Block the P2Y12 receptor on platelets, preventing adenosine diphosphate-mediated platelet activation and aggregation.
Comparison with Similar Compounds
Similar Compounds
Single Antiplatelet Therapy: Involves the use of a single agent like aspirin or clopidogrel.
Triple Antiplatelet Therapy: Combines three antiplatelet agents for enhanced efficacy but with increased bleeding risk.
Uniqueness
Dual antiplatelet therapy offers a balanced approach by combining two agents with complementary mechanisms of action, providing superior protection against thrombotic events compared to single antiplatelet therapy, while maintaining a manageable risk profile compared to triple antiplatelet therapy.
Properties
IUPAC Name |
tert-butyl 2-[2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoylamino]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O4/c1-14(26-19(28)12-15-10-17(24)13-18(25)11-15)21(29)27-20(16-8-6-5-7-9-16)22(30)31-23(2,3)4/h5-11,13-14,20H,12H2,1-4H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJXYEABWRJFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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